molecular formula C14H15NO2 B3357439 methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate CAS No. 729613-72-3

methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate

Cat. No.: B3357439
CAS No.: 729613-72-3
M. Wt: 229.27 g/mol
InChI Key: LVQSBFDBVJYCMI-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is a chemical compound belonging to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring system. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole, while reduction can produce various tetrahydrocarbazole derivatives .

Scientific Research Applications

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, some carbazole derivatives have been shown to inhibit enzymes such as cholinesterase, which is involved in neurotransmission . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group

Properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-carbazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)10-6-4-8-12-13(10)9-5-2-3-7-11(9)15-12/h4,6,8,15H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQSBFDBVJYCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C3=C(CCCC3)NC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By adding thionyl chloride to a methanol solution of a mixture of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid and 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid at −10° C., followed by the reaction under heating and subsequent separation and purification by a column chromatography, methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate [Reference Example 17a: ESI: 2230 (M+H)+] and methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate [Reference Example 17b: ESI: 230 (M+H)+] were obtained.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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